3-Bromo-1-butyl-1H-pyrazole: Structural Dynamics, Reactivity Profiles, and Applications in Advanced Drug Development
3-Bromo-1-butyl-1H-pyrazole: Structural Dynamics, Reactivity Profiles, and Applications in Advanced Drug Development
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole scaffold remains a privileged pharmacophore. Specifically, 3-bromo-1-butyl-1H-pyrazole (CAS: 1851604-82-4) has emerged as a highly versatile, bifunctional building block. By combining a lipophilic N-butyl vector with a reactive C3-bromine handle, this molecule enables rapid structure-activity relationship (SAR) exploration. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic reactivity, and validated experimental protocols, serving as a definitive guide for researchers integrating this compound into complex synthetic pipelines.
Structural and Physicochemical Profiling
The structural architecture of 3-bromo-1-butyl-1H-pyrazole dictates its behavior in both biological systems and synthetic environments.
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Steric Shielding: The bulky bromine atom at the C3 position creates significant steric hindrance around the adjacent N2 nitrogen. This dictates the regioselectivity during the initial synthesis of the scaffold and influences how the pyrazole interacts with protein targets.
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Electronic Modulation: The pyrazole ring is a π -excessive heterocycle. However, the electronegative C3-bromine exerts an inductive electron-withdrawing effect, subtly reducing the electron density of the ring. This makes the C3 position slightly less prone to oxidative addition compared to standard aryl halides, necessitating optimized catalytic systems for cross-coupling .
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Lipophilicity Vector: The N1-butyl chain abolishes the hydrogen-bond donor capacity of the native pyrazole, converting the N2 nitrogen into a dedicated hydrogen-bond acceptor. The flexible butyl chain significantly increases the molecule's partition coefficient ( logP ), making it ideal for targeting hydrophobic sub-pockets in kinase active sites.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of 3-bromo-1-butyl-1H-pyrazole , .
| Parameter | Value / Specification |
| Chemical Name | 3-Bromo-1-butyl-1H-pyrazole |
| CAS Registry Number | 1851604-82-4 |
| Molecular Formula | C₇H₁₁BrN₂ |
| Molecular Weight | 203.08 g/mol |
| Isotopic Mass Peak (MS) | [M+H]⁺ m/z 203.0 / 205.0 (1:1 isotopic ratio) |
| Typical Purity | ≥ 95% (HPLC/NMR) |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2–8°C |
| SMILES Code | CCCCN1N=C(Br)C=C1 |
Mechanistic Insights and Reactivity
The utility of 3-bromo-1-butyl-1H-pyrazole lies in its predictable reactivity. The C3-bromine serves as a prime candidate for transition-metal-catalyzed carbon-carbon (C–C) and carbon-heteroatom (C–X) bond formations.
Regioselective N-Alkylation Dynamics
The synthesis of 3-bromo-1-butyl-1H-pyrazole from 3-bromo-1H-pyrazole requires strict regiocontrol. The native pyrazole exists as a tautomeric mixture. Upon deprotonation, the resulting pyrazolide anion can theoretically be alkylated at either N1 or N2. However, the steric bulk of the C3-bromine heavily disfavors attack at N2. By utilizing a polar aprotic solvent, the nucleophilicity of the N1 position is maximized, driving the reaction toward the desired 1-butyl-3-bromo isomer .
Regioselective N-alkylation pathway of 3-bromo-1H-pyrazole driven by steric hindrance.
Suzuki-Miyaura Cross-Coupling Causality
To functionalize the C3 position, Suzuki-Miyaura cross-coupling is the industry standard . The electron-rich nature of the pyrazole ring necessitates a highly active palladium catalyst. Bidentate ligands with large bite angles, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are employed. The large bite angle accelerates the reductive elimination step, which is often the rate-limiting step when coupling electron-rich heterocycles.
Catalytic cycle for the Suzuki-Miyaura cross-coupling of 3-bromo-1-butyl-1H-pyrazole.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize protocols that incorporate built-in validation checkpoints to ensure reproducibility and high yield.
Protocol 1: Regioselective Synthesis of 3-Bromo-1-butyl-1H-pyrazole
Objective: Alkylate 3-bromo-1H-pyrazole with 1-bromobutane while minimizing the formation of the 5-bromo regioisomer.
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Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 3-bromo-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
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Causality: DMF is a polar aprotic solvent that poorly solvates the pyrazolide anion, maximizing its nucleophilicity for the subsequent SN2 attack.
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Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol) in one portion. Stir at room temperature for 30 minutes.
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Causality: K₂CO₃ is a mild, insoluble base that cleanly deprotonates the pyrazole without inducing side reactions (e.g., elimination of the alkyl halide).
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Alkylation: Add 1-bromobutane (1.1 equiv, 11 mmol) dropwise over 10 minutes. Heat the reaction mixture to 60°C for 4–6 hours.
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In-Process Validation: Monitor via LCMS. The protocol is validated when the starting material peak (m/z 147/149) disappears, replaced by the product peak (m/z 203/205). The 1-butyl-3-bromo isomer will typically elute later than the minor 5-bromo isomer on a reverse-phase C18 column due to its specific dipole moment.
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Workup: Cool to room temperature, quench with distilled water (5 volumes), and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3 Position
Objective: Synthesize 3-aryl-1-butyl-1H-pyrazole derivatives for SAR screening.
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Reagent Assembly: Charge a microwave vial with 3-bromo-1-butyl-1H-pyrazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
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Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v, 4 mL total).
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Causality: The biphasic system is critical. The aqueous Na₂CO₃ converts the neutral boronic acid into a negatively charged, highly nucleophilic boronate complex [ArB(OH)3]− , which is mandatory for the transmetalation step onto the Pd(II) center. 1,4-Dioxane provides a high boiling point and excellent solubility for the organic substrates.
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Reaction Execution: Seal the vial, purge with Argon for 5 minutes, and heat conventionally at 90°C (or via microwave irradiation at 110°C) for 2–4 hours.
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In-Process Validation: TLC (Hexanes:EtOAc 4:1) should show the consumption of the UV-active starting material. The reaction turns from a reddish-brown suspension to a black mixture as Pd(0) precipitates upon completion.
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Purification: Filter through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and purify via flash column chromatography.
Applications in Advanced Drug Development
The integration of 3-bromo-1-butyl-1H-pyrazole into drug discovery pipelines is primarily driven by its ability to optimize Lipophilic Efficiency (LipE) .
In the development of Kinase Inhibitors (e.g., targeting RSK, p38 MAPK, or JAK/STAT pathways), the pyrazole core frequently acts as a hinge-binding motif. However, when the N1 position is alkylated with a butyl group, the molecule can no longer act as a hydrogen bond donor. This strategic modification is used to:
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Enhance Selectivity: By abolishing donor capacity, the molecule is restricted to binding only those kinase active sites that strictly require a hydrogen bond acceptor at that specific coordinate.
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Occupy Hydrophobic Pockets: The flexible, lipophilic butyl chain ( C4 ) is perfectly sized to project into adjacent hydrophobic selectivity pockets (such as the "gatekeeper" adjacent regions), significantly boosting binding affinity ( Ki ) through favorable entropic displacement of water molecules.
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Late-Stage Diversification: The C3-bromine allows medicinal chemists to perform late-stage functionalization, rapidly generating libraries of 3-aryl or 3-heteroaryl derivatives to fine-tune pharmacokinetic (PK) properties such as metabolic stability and oral bioavailability.
References
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American Chemical Society (ACS) Publications Title: Discovery of Potent and Selective RSK Inhibitors as Biological Probes Source: Journal of Medicinal Chemistry / ACS URL:[Link]
